Cerbertin

Description

Contextualizing Cardenolide Glycosides in Natural Product Chemistry

Cardenolide glycosides represent a significant class of natural compounds found in various plants, notably within the Apocynaceae and Asclepiadaceae families. ontosight.ai These compounds are characterized by a complex molecular structure comprising a steroid nucleus, known as the cardenolide backbone, and an attached sugar moiety. ontosight.ai The presence of the sugar unit influences properties such as solubility, stability, and biological activity. ontosight.ai Cardenolides are recognized for their cardiac glycoside properties, which have historically been exploited for medicinal purposes, particularly in the treatment of certain heart conditions. ontosight.ainih.gov Beyond their cardiac effects, research highlights their potential contributions to drug discovery, including investigations into potential anti-cancer properties. ontosight.ainih.govsmolecule.com

Historical Perspective on the Identification of Cerbertin

The identification of Cerbertin is linked to research on plants of the genus Cerbera. smolecule.com Early studies on the cardiac glycosides of Cerbera species led to the isolation of Cerbertin. For instance, research published in the Australian Journal of Chemistry in 1964 specifically details the isolation of cerbertin and cerbertatin from Cerbera species. Cerbertin has been noted for its occurrence in Cerbera manghas, a plant traditionally recognized for both toxic properties and medicinal uses. smolecule.com The process of identifying cardenolides, including compounds like Cerbertin, historically faced challenges due to their poor stability towards acids and bases, lability to hydrolytic enzymes, and often their presence in very small quantities within plants. researchgate.net

Classification of Cerbertin within Steroid Lactones and Cardiac Glycosides

Cerbertin is classified as a cardenolide glycoside and a steroid lactone. smolecule.com This classification places it within the larger group of cardiac glycosides. Cardiac glycosides are naturally occurring steroid-like compounds that are known for their specific action on heart muscle. nih.govnuph.edu.ua Their general structure includes a steroid molecule linked to a sugar (glycoside) and an R group, with the steroid nucleus consisting of four fused rings. wikipedia.org Cardenolides, specifically, are C23 steroids with a five-membered unsaturated lactone ring at the C-17 position. researchgate.netnih.govmlsu.ac.in This lactone ring is considered important for their therapeutic activity. mlsu.ac.in Cardiac glycosides, including cardenolides like Cerbertin, are known to inhibit the cellular sodium-potassium ATPase pump. ontosight.aiwikipedia.orgmlsu.ac.innih.gov

Overview of Research Trajectories for Cerbertin

Research into Cerbertin has followed several trajectories, primarily driven by its structural characteristics and biological activities. Given its classification as a cardiac glycoside and steroid lactone, initial research trajectories likely focused on its chemical characterization and its presence in Cerbera species. smolecule.com More recent research indicates attention on its biological activities, particularly its cytotoxic and antiproliferative effects. smolecule.com This has positioned Cerbertin as a subject of investigation for potential applications in areas such as cancer therapy. smolecule.com Studies exploring its interactions with various biological systems, including cancer cell lines and certain enzymes, represent a current research trajectory. smolecule.com Furthermore, as a natural product with known toxic properties from its source plant, Cerbertin is also relevant in toxicology studies aimed at understanding plant toxins and their mechanisms. smolecule.com

Table 1: Key Classifications and Origin of Cerbertin

| Classification Group | Subclassification | Natural Source Plant |

| Steroid Lactones | Cardenolide Glycoside | Cerbera species |

| Cardiac Glycosides | Cardenolide | Cerbera manghas |

Table 2: Reported Biological Activities of Cerbertin

| Activity Type | Description |

| Cytotoxicity | Demonstrated activity against various cell lines. smolecule.com |

| Antiproliferative | Inhibition of cell growth. smolecule.com |

| Anti-estrogenic | Potential effects relevant to hormone-related cancers. smolecule.com |

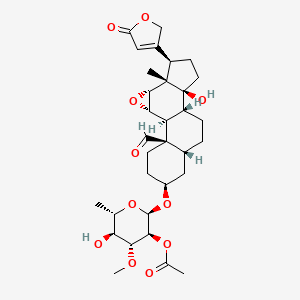

Structure

3D Structure

Properties

CAS No. |

7227-00-1 |

|---|---|

Molecular Formula |

C32H44O11 |

Molecular Weight |

604.7 g/mol |

IUPAC Name |

[(2R,3S,4R,5S,6S)-2-[[(1S,2S,4R,5S,6R,9S,10R,13R,15S,18R)-18-formyl-9-hydroxy-5-methyl-6-(5-oxo-2H-furan-3-yl)-3-oxapentacyclo[8.8.0.02,4.05,9.013,18]octadecan-15-yl]oxy]-5-hydroxy-4-methoxy-6-methyloxan-3-yl] acetate |

InChI |

InChI=1S/C32H44O11/c1-15-24(36)26(38-4)27(41-16(2)34)29(40-15)42-19-7-9-31(14-33)18(12-19)5-6-21-23(31)25-28(43-25)30(3)20(8-10-32(21,30)37)17-11-22(35)39-13-17/h11,14-15,18-21,23-29,36-37H,5-10,12-13H2,1-4H3/t15-,18+,19-,20+,21+,23+,24-,25-,26+,27-,28-,29-,30-,31+,32-/m0/s1 |

InChI Key |

NIVUJUXAQJVVHT-SXAYMNBUSA-N |

SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3C5C(O5)C6(C4(CCC6C7=CC(=O)OC7)O)C)C=O)OC(=O)C)OC)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3[C@H]5[C@H](O5)[C@]6([C@@]4(CC[C@@H]6C7=CC(=O)OC7)O)C)C=O)OC(=O)C)OC)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3C5C(O5)C6(C4(CCC6C7=CC(=O)OC7)O)C)C=O)OC(=O)C)OC)O |

Origin of Product |

United States |

Elucidation of Cerbertin S Natural Occurrence and Isolation Methodologies

Botanical Sources and Distribution of Cerbertin-Containing Organisms

Cerbertin has been identified in plants belonging to different families, with notable occurrences in the Apocynaceae and Convolvulaceae families.

Occurrence in Cerbera manghas (Apocynaceae)

Cerbera manghas, commonly known as the sea mango, is a well-documented source of cardiac glycosides, including Cerbertin. This evergreen coastal tree is native to coastal areas across Africa, Asia, Australasia, and the Pacific islands wikipedia.org. It is found in diverse habitats, including humid evergreen forests and dry deciduous forests, as well as coastal forests and mangrove areas with freshwater input prota4u.orgnparks.gov.sg. The presence of cardiac glycosides, such as cerberin (B1668401), neriifolin, and thevetin (B85951) B, in various parts of C. manghas, including the seeds, leaves, bark, and roots, is well-established prota4u.org. Cerbertin itself has been identified in the seeds of Cerbera manghas, alongside other cardiac glycosides like cerbertatin and acetylcerbertin cu.ac.bd.

Identification in Other Plant Species (e.g., Ipomoea aquatica)

Beyond the Cerbera genus, Cerbertin has also been reported in other plant species. Ipomoea aquatica, known as water spinach, is one such example. Ipomoea aquatica is a fast-growing aquatic or semi-aquatic herb found predominantly in Asia, Africa, and Australia nih.gov. While traditionally recognized for its culinary and medicinal uses attributed to compounds like flavonoids, phenolic compounds, alkaloids, and terpenoids nih.gov, a recent study utilizing high-resolution mass spectrometric analysis identified Cerbertin among the compounds present in Ipomoea aquatica nih.gov. This finding suggests a broader natural distribution for Cerbertin than previously understood.

Advanced Extraction and Purification Techniques for Natural Cerbertin Isolation

The isolation of natural compounds like Cerbertin from plant matrices requires specific extraction and purification techniques to obtain the compound in a usable form for research and potential applications.

Solvent-Based Extraction Approaches

Solvent extraction is a primary method for isolating Cerbertin from plant material. This process involves using appropriate solvents to dissolve the target compound from the plant matrix. For the extraction of compounds from Cerbera manghas, solvents such as ethanol (B145695) and methanol (B129727) have been utilized smolecule.comresearchgate.net. Studies investigating the extraction of compounds, including alkaloids like cerberin (which is closely related to Cerbertin), from Cerbera manghas leaves have explored different solvents such as acetone, ethanol, and methanol, and extraction methods like maceration and Ultrasonic Assisted Extraction (UAE) atlantis-press.com. The choice of solvent and method can significantly influence the yield and composition of the extracted compounds atlantis-press.commdpi.com. For instance, research on Cerbera manghas leaf extract found that a combination of 70% methanol solvent with UAE yielded favorable results in terms of extract yield and alkaloid content atlantis-press.com. Extraction with ethanol has also been reported for obtaining cardiac glycosides from Cerbera species researchgate.net.

Chromatographic Separation and Enrichment Strategies

Following initial extraction, chromatographic techniques are essential for separating Cerbertin from other co-extracted compounds and enriching its concentration. Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Column chromatography is a widely used technique for the separation and purification of natural products, including cardiac glycosides from plant extracts researchgate.netresearchgate.netrochester.edu. The isolation of cerbertin and cerbertatin from Cerbera species has been achieved using chromatography researchgate.net. High-Performance Thin Layer Chromatography (HPTLC) has also been employed for the identification and quantification of cerberin in Cerbera odollam seed extract, demonstrating the utility of thin-layer chromatography for analyzing related cardiac glycosides bvsalud.org. Advanced chromatographic methods like UPLC-qTOF-MS/MS are also used for the identification of various compounds, including Cerbertin, in complex plant extracts like those from Ipomoea aquatica nih.govmetabolomexchange.org. These techniques allow for detailed analysis and separation of compounds based on their mass-to-charge ratio and retention time.

Considerations for Cerbertin in Ethnobotanical Contexts and Traditional Plant Uses

Plants containing Cerbertin, particularly Cerbera manghas, have a history of use in traditional medicine and ethnobotanical practices across their distribution range. Cerbera manghas has been used in traditional medicine in Madagascar for cardiac disorders, although its high toxicity led to its historical use as an ordeal poison prota4u.org. In tropical Asia, the seeds have been used to treat scabies and itch, as a hair tonic, and as a fish poison prota4u.orgcifor.org. The bark has been traditionally used as a laxative and antipyretic, and for treating dysuria and ringworm, while the flowers have been used for hemorrhoids prota4u.orgcifor.org. The roots, bark, and leaves have also been used to prepare a purgative prota4u.orgcifor.org. Some traditional uses in Samoa involve the fruit as a laxative and in external applications, and the roots and bark for making a laxative nparks.gov.sg. In the Philippines, the toxic seeds have been used to stun fish nparks.gov.sg. While these traditional uses highlight the perceived medicinal properties of Cerbera manghas, they also underscore the inherent dangers associated with a plant containing potent cardiac glycosides like Cerbertin.

Ipomoea aquatica also has a long history of traditional medicinal use in Southeast Asia and parts of Africa, employed for ailments such as piles, nosebleeds, as an anthelmintic, and to treat high blood pressure wikipedia.org. In Ayurveda, leaf extracts are used for jaundice and nervous debility, and in Sri Lanka, it is believed to have insulin-like properties wikipedia.org. The stems are considered more potent than the leaves in traditional medicine, and young shoots have been used as a mild laxative and for diabetic patients pfaf.org. Crushed leaves have been applied to sores and boils, and a paste from buds used for ringworm pfaf.org. While these uses are documented, the specific role or contribution of Cerbertin to the traditional effects of Ipomoea aquatica is an area that would require further investigation, given the plant's diverse chemical composition.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Cerbertin | 441851 metabolomicsworkbench.org |

| Cerberin | 10031063 nih.gov |

Data Tables

Here are some interactive data tables based on the information presented:

Table 1: Occurrence of Cerbertin and Related Compounds in Plant Species

| Plant Species | Family | Parts Containing Cerbertin/Related Compounds |

| Cerbera manghas | Apocynaceae | Seeds, leaves, bark, roots |

| Ipomoea aquatica | Convolvulaceae | Whole plant (identified in extract) |

Table 2: Examples of Solvents Used in Extraction from Cerbera manghas

| Solvent | Application |

| Ethanol | Extraction of cardiac glycosides researchgate.net |

| Methanol | Extraction of alkaloids (e.g., cerberin) atlantis-press.com |

| Acetone | Extraction of alkaloids atlantis-press.com |

Synthetic Strategies and Chemical Reactivity of Cerbertin and Its Analogs

Chemical Synthesis Pathways for Cerbertin

The total synthesis of complex natural products like Cerbertin typically involves constructing the core steroid structure and then introducing the characteristic functional groups and the sugar moiety through a series of controlled reactions. Synthetic strategies often aim for efficiency and selectivity. accessscience.com

Approaches from Simpler Steroid Precursors

Syntheses of cardenolides, the class of steroids to which Cerbertin belongs, often utilize simpler, commercially available steroid precursors. These precursors, which possess the basic steroid skeleton, undergo a series of modifications to introduce the specific oxygenation patterns and functionalities found in the target molecule. scielo.brresearchgate.netfpnotebook.com The biosynthesis of steroid hormones, which share the fundamental steroid structure, begins with cholesterol and involves a cascade of enzymatic reactions, including hydroxylations and side-chain cleavage. kegg.jpwikipathways.org While these are biosynthetic pathways, they provide insights into the types of transformations possible on the steroid core. Synthetic approaches mirror some of these transformations but employ chemical reagents and catalysts to achieve the desired structural changes.

Ring Closure Reactions for Lactone Formation

A key structural feature of Cerbertin is the α,β-unsaturated five-membered butyrolactone ring attached to the steroid core at the C-17 position. researchgate.net The formation of this lactone ring is a critical step in the synthesis of cardenolides. Lactone formation typically involves intramolecular cyclization reactions. These reactions can be influenced by ring size, with five-, six-, and seven-membered rings often being the most favorable to form due to reduced ring strain. youtube.com Various methods exist for lactone synthesis, including the cyclization of hydroxy acids or related precursors under acidic or catalytic conditions. youtube.comorganic-chemistry.org Research in this area explores different reagents and conditions to achieve efficient and selective lactone formation, particularly at the sterically hindered C-17 position of the steroid. researchgate.net

Stereoselective Functional Group Modifications

The synthesis of Cerbertin requires the introduction and modification of functional groups with high stereoselectivity to ensure the correct three-dimensional structure. Stereoselectivity is crucial in organic synthesis, particularly for complex molecules with multiple chiral centers. accessscience.comegrassbcollege.ac.inuzh.ch Reactions must be designed to preferentially form one stereoisomer over others. This can involve utilizing chiral reagents or catalysts, controlling reaction conditions, or exploiting the inherent stereochemistry of the steroid precursor. egrassbcollege.ac.inuzh.ch Examples of stereoselective transformations relevant to steroid synthesis include hydroxylations, epoxidations, and the introduction or modification of substituents on the steroid rings. The configuration of the 11,12-epoxide in Cerbertin, for instance, has been determined to be α, highlighting the importance of controlling the stereochemical outcome of epoxidation reactions during synthesis. rsc.org

Synthesis of Cerbertin Derivatives and Analogs

The synthesis of derivatives and analogs of Cerbertin is important for exploring structure-activity relationships and potentially developing compounds with modified properties. danielromogroup.com This involves selectively modifying the Cerbertin structure or building molecules with similar scaffolding.

Strategies for Deacetylcerbertin Synthesis

Deacetylcerbertin is a derivative of Cerbertin lacking an acetyl group. capes.gov.brwikimedia.org The synthesis of deacetylcerbertin would typically involve the selective deacetylation of Cerbertin. Deacetylation reactions can be achieved through various methods, such as hydrolysis under basic or enzymatic conditions, carefully controlled to avoid degradation of other parts of the molecule. The specific strategy would depend on the location and nature of the acetyl group to be removed.

Development of Cardenolide Analogues Based on Cerbertin Scaffolding

Cerbertin belongs to the cardenolide class of cardiac glycosides, which are characterized by their steroid core and the butenolide ring at C-17. researchgate.net The synthesis of cardenolide analogues based on the Cerbertin scaffolding involves modifying the steroid core, the lactone ring, or the sugar moiety. Strategies for developing such analogues include altering the oxygenation pattern on the steroid rings, modifying the structure or saturation of the lactone ring, or changing the type or linkage of the sugar residue. researchgate.netnih.govnih.gov Advances in synthetic methodologies, including cross-coupling reactions, have provided powerful tools for attaching lactone subunits to the steroid core, facilitating the creation of diverse cardenolide analogues. researchgate.net

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| Cerbertin | 441851 |

| Deacetylcerbertin | Not readily available in search results, but related to Cerbertin. Cerbertin's CID is 441851. Deacetylcerbertin is mentioned as a derivative. capes.gov.brwikimedia.org |

| Cholesterol | 5997 |

| Pregnenolone | 5855 |

| Progesterone | 5994 |

Data Table Example (Illustrative - specific data for Cerbertin synthesis pathways was not found in the search results within the scope of the prompt):

| Synthetic Step | Precursor | Reagents/Conditions | Product | Yield (%) | Stereoselectivity |

| Example Ring Closure | Hydroxy Acid Precursor | Acid Catalyst, Heat | Lactone A | 75 | N/A |

| Example Functionalization | Steroid Intermediate | Oxidizing Agent, Catalyst | Functionalized Steroid | 90 | Diastereoselective |

| Example Glycosylation | Steroid Aglycone | Glycosyl Donor, Catalyst | Steroid Glycoside | 85 | Beta-selective |

Fundamental Chemical Reactions of Cerbertin

The core chemical reactivity of Cerbertin is dictated by the presence of its characteristic functional groups: the lactone moiety and hydroxyl groups. These groups can undergo various transformations, including hydrolysis, oxidation, and reduction. smolecule.com While general reaction types for steroid lactones and cardenolides are well-established, detailed research findings and specific data tables pertaining solely to the fundamental chemical reactions of Cerbertin were not extensively available within the scope of the provided search results. The following sections describe the expected reactivity based on the compound's structure and class.

Hydrolytic Transformations of the Lactone Moiety

Lactones are cyclic esters and undergo reactions characteristic of esters, including hydrolysis. libretexts.orgwikipedia.org Hydrolysis of a lactone involves the cleavage of the ester bond in the presence of water, typically yielding a hydroxycarboxylic acid. libretexts.orgwikipedia.org This reaction can be catalyzed by acid or base. libretexts.org Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. libretexts.org Base-promoted hydrolysis (saponification) involves the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to yield a carboxylate and an alcohol. libretexts.org The hydrolysis of lactones is a reversible reaction, with an equilibrium established between the lactone and the corresponding hydroxycarboxylic acid. libretexts.orgwikipedia.org For Cerbertin, the lactone moiety is an α,β-unsaturated-γ-lactone. researchgate.net Hydrolysis of this five-membered lactone ring would lead to the formation of a seco-product containing a carboxylic acid and a hydroxyl group, effectively opening the ring structure. smolecule.comlibretexts.orgwikipedia.org The stability of lactones to hydrolysis can be influenced by factors such as ring size and the presence of substituents. wikipedia.org

Oxidative Modifications of Hydroxyl Groups

Cerbertin possesses multiple hydroxyl groups. smolecule.com Hydroxyl groups on organic molecules can undergo oxidation to yield carbonyl compounds such as aldehydes, ketones, or carboxylic acids, depending on the type of alcohol (primary, secondary, or tertiary) and the oxidizing agent used. leah4sci.com Oxidation of hydroxyl groups can alter the compound's reactivity and potentially its biological activity. smolecule.com For instance, primary alcohols can be oxidized to aldehydes and further to carboxylic acids, while secondary alcohols are oxidized to ketones. leah4sci.com Tertiary alcohols are generally resistant to oxidation under typical conditions. The specific positions and stereochemistry of the hydroxyl groups in Cerbertin would determine their susceptibility to oxidation and the nature of the oxidation products. While the search results indicate that oxidation of hydroxyl groups is a typical reaction for steroid compounds like Cerbertin smolecule.com, specific details or experimental data on the oxidative modifications of Cerbertin's hydroxyl groups were not found.

Reduction Reactions and Functional Group Alterations

Cerbertin, with its carbonyl functionalities (lactone and likely an aldehyde group based on the structure information in snippets smolecule.com and metabolomicsworkbench.org), can also undergo reduction reactions. smolecule.com Reduction reactions typically involve the gain of electrons or hydrogen atoms, or the loss of oxygen. Carbonyl groups can be reduced to alcohols. leah4sci.com For example, aldehydes can be reduced to primary alcohols, and ketones to secondary alcohols, using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. leah4sci.com The lactone moiety, as an ester, can also be reduced. Reduction of a lactone with a strong reducing agent like lithium aluminum hydride can lead to the formation of a diol, effectively cleaving the cyclic ester and reducing both the carbonyl and the alcohol functionalities that were part of the ring. wikipedia.org The presence of an aldehyde group in Cerbertin smolecule.commetabolomicsworkbench.org suggests it could be reduced to a primary alcohol. Reduction reactions can modify the functional groups of Cerbertin, thereby affecting its pharmacological properties. smolecule.com While the general principles of reduction of carbonyls and lactones are known wikipedia.orgleah4sci.com, specific details or experimental data on the reduction reactions of Cerbertin were not available in the provided search results.

Implications of Chemical Reactivity for Biological Efficacy and Modulation

The chemical reactivity of Cerbertin's functional groups has significant implications for its biological efficacy and the potential for modulating its activity through chemical modifications. The concept of structure-activity relationship (SAR) posits that the biological activity of a molecule is directly related to its chemical structure. wikipedia.orgcollaborativedrug.com Modifications to the lactone ring or the hydroxyl groups through reactions like hydrolysis, oxidation, or reduction can lead to analogs with altered biological properties. smolecule.com For cardenolides, the α,β-unsaturated-γ-lactone moiety is often considered crucial for biological activity. researchgate.net Alterations to this ring through hydrolysis could potentially impact the interaction with biological targets. Similarly, modifying the number or position of hydroxyl groups through oxidation or reduction could change the molecule's polarity, hydrogen bonding capacity, and steric profile, all of which can influence binding to receptors or enzymes and affect pharmacokinetic properties. collaborativedrug.com Research on cardenolides has accumulated significant data regarding structure-activity relationships. researchgate.net Understanding how specific chemical transformations of Cerbertin's functional groups affect its interaction with biological systems, such as its reported cytotoxicity and antiproliferative effects smolecule.com, is key to developing analogs with improved therapeutic profiles. While the general principle of SAR is well-established and relevant to Cerbertin smolecule.comwikipedia.orgcollaborativedrug.com, specific experimental data detailing how the hydrolytic, oxidative, or reductive modifications of Cerbertin precisely modulate its biological efficacy were not found in the provided search results.

Advanced Structural Characterization and Conformational Analysis of Cerbertin

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods play a pivotal role in the initial and detailed structural elucidation of Cerbertin, offering complementary information about different aspects of its molecular framework.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique in the structural analysis of complex organic molecules like Cerbertin, providing detailed information about the carbon-hydrogen framework and the spatial relationships between atoms. Both 1D and 2D NMR experiments are essential for assigning signals and determining connectivity and configuration. uq.edu.au

Carbon-13 (¹³C) NMR spectroscopy is particularly valuable for analyzing the glycosidic portion of Cerbertin. The chemical shifts of the anomeric carbons and the carbons of the sugar ring are highly sensitive to the type of sugar, its linkage position, and its anomeric configuration (α or β). Analysis of ¹³C NMR data for cardiac glycosides, including those from Digitalis and Cerbera species, allows for the identification of the sugar moiety and the determination of the glycosidic linkage in Cerbertin. rsc.orgrsc.org

| Carbon Type | Typical ¹³C NMR Chemical Shift Range (ppm) |

| Anomeric Carbons | 90-100 |

| Carbons with -OH | 65-85 |

| Hydroxymethyl Carbons | 60-65 |

| Methyl Carbons | 15-25 |

Note: These ranges are typical and can vary based on the specific sugar and its environment within the molecule.

NMR spectroscopy, including both ¹H and ¹³C NMR, is instrumental in determining the configuration of epoxide rings within the Cerbertin structure, such as the 11,12 epoxide. Analysis of coupling constants and chemical shifts of the protons and carbons associated with the epoxide ring provides definitive evidence for its stereochemistry. For Cerbertin, both ¹³C and ¹H NMR results have demonstrated that the 11,12-epoxide possesses an α-configuration. rsc.orgrsc.org

Carbon-13 NMR for Glycoside Analysis

Mass Spectrometry Techniques in Cerbertin Characterization

Mass spectrometry (MS) provides crucial information regarding the molecular weight and fragmentation pattern of Cerbertin, aiding in the confirmation of its molecular formula and the identification of its structural fragments. researchgate.netpublish.csiro.au Techniques such as electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS), often coupled with tandem MS (MS/MS), can be used to analyze the intact molecule and its characteristic fragments, providing insights into the connectivity of the different parts of the molecule, including the aglycone and glycoside.

| Technique | Information Provided |

| ESI-MS or MALDI-MS | Molecular weight, molecular formula confirmation |

| Tandem MS (MS/MS) | Fragmentation pattern, structural fragments |

Other Spectroscopic Approaches (e.g., Infrared, UV-Vis)

| Technique | Information Provided |

| Infrared (IR) | Identification of functional groups |

| UV-Vis | Detection of conjugated systems |

Crystallographic Studies for Absolute Stereochemistry Determination

Analysis of Structural Similarities with Related Cardenolides

Cardenolides represent a diverse group of compounds sharing a fundamental structural motif: a C₂₃-steroid core with methyl groups at C-10 and C-13 and a five-membered butenolide ring at C-17. wikipedia.org This shared steroid skeleton and the characteristic C-17 lactone ring form the basis of their structural similarity. wikipedia.orgresearchgate.net

Despite this common foundation, cardenolides exhibit significant structural variations, primarily in the hydroxylation patterns on the steroid nucleus, the presence and position of epoxide rings (as seen in Cerbertin), and the type, number, and linkage of attached sugar units. wikipedia.orgacs.orgfrontiersin.orgmdpi.com For example, while many cardenolides, including some found in Asclepias species, feature trans-fused A and B rings in their steroid scaffold, variations exist. acs.orgmdpi.com The nature of the sugar moiety attached, typically at C-3, also contributes to the diversity within the cardenolide class. wikipedia.orgresearchgate.net

Examples of related cardenolides include ouabain (B1677812), neriifolin, digitoxin, digoxin (B3395198), strophanthidin (B154792), calotropin, and coroglaucigenin-type cardenolides. wikipedia.orgresearchgate.netacs.orgfrontiersin.org Comparing the structures of these compounds highlights the conserved steroid-lactone framework alongside differences in hydroxylation (e.g., ouabain is highly hydroxylated naturalproducts.net), the presence of specific functional groups like aldehydes (e.g., strophanthidin frontiersin.org), and the complexity of the glycosidic chain. These structural variations among cardenolides influence their specific physicochemical properties and interactions.

| Compound Name | Core Structure | C17 Lactone Ring | Typical Glycosylation Site | Other Common Features |

| Cardenolides (General) | Steroid (C23) | 5-membered | C-3 | Variable hydroxylation, epoxides, etc. |

| Cerbertin | Steroid (C23) | 5-membered | Present (specific sugar) | 11,12-epoxide (α-configuration) |

| Ouabain | Steroid (C23) | 5-membered | C-3 (L-rhamnose) | Multiple hydroxyl groups |

| Digitoxin | Steroid (C23) | 5-membered | C-3 (multiple sugars) | Specific hydroxylation pattern |

This table illustrates the shared cardenolide scaffold while noting key distinguishing features among representative members, including Cerbertin.

Molecular Mechanisms of Cerbertin S Biological Action

Interaction with Cellular Signaling Pathways

Cerbertin has been shown to modulate several cellular signaling pathways, which are critical for cell survival, growth, and proliferation.

Modulation of Cell Growth and Apoptosis Pathways

Cerbertin has demonstrated the ability to inhibit cancer cell growth and induce apoptosis researchgate.net. Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and the elimination of old, damaged, or unwanted cells clevelandclinic.orgcore.ac.uk. Dysregulation of apoptosis can contribute to various diseases, including cancer, where uncontrolled cell proliferation occurs clevelandclinic.org.

Studies on Cerberin (B1668401) (CR), a related cardenolide from Cerbera odollam, provide insights into the potential mechanisms by which Cerbertin may influence cell growth and apoptosis pathways. CR potently inhibited cancer cell growth, colony formation, and migration researchgate.net. It induced significant G2/M cell cycle arrest, followed by dose- and time-dependent apoptosis in human cancer cell lines researchgate.net. This apoptosis induction was corroborated by markers such as PARP cleavage and caspase 3/7 activation, along with reduced expression of anti-apoptotic proteins like Bcl-2 and Mcl-1 researchgate.net.

Table 1: Effects of Cerberin on Apoptosis-Related Markers in Human Cancer Cell Lines

| Marker | Effect of Cerberin Treatment |

| PARP cleavage | Increased |

| Caspase 3/7 activation | Increased |

| Bcl-2 expression | Reduced |

| Mcl-1 expression | Reduced |

Note: Data based on studies of Cerberin, a related cardenolide with similar biological activities to Cerbertin. researchgate.net

Investigating Specific Signaling Pathways in Cancer Cell Lines

Research indicates that Cerbertin interacts with cancer cell lines, inhibiting proliferation and inducing apoptosis through specific signaling pathways smolecule.com. Studies on Cerberin have shown potent inhibition of the PI3K/AKT/mTOR signaling pathway researchgate.net. This inhibition led to the depletion of proteins such as polo-like kinase 1 (PLK-1), c-Myc, and STAT-3, all of which are involved in cell proliferation and survival researchgate.net. Additionally, Cerberin significantly increased the generation of reactive oxygen species (ROS), leading to DNA double-strand breaks researchgate.net.

The PI3K/AKT/mTOR pathway is a critical regulator of cell cycle progression, cell proliferation, and metabolism, and its activation is frequently observed in various cancers mdpi.commdpi.com. Targeting this pathway is a strategy in cancer therapy mdpi.com. The Wnt/β-catenin and Hedgehog signaling pathways are also implicated in cancer cell growth, stemness, and metastasis mdpi.comfrontiersin.org. While direct interaction of Cerbertin with these pathways requires further investigation, the observed antiproliferative effects suggest potential modulation.

Enzymatic Interactions and Inhibition Profiles

Cerbertin is suggested to interact with and potentially inhibit certain enzymes, contributing to its biological effects.

Potential Inhibition of Cancer Progression-Related Enzymes

Preliminary studies suggest that Cerbertin may inhibit certain enzymes involved in metabolic pathways related to cancer progression smolecule.com. Enzymes play crucial roles in the biochemical reactions that drive cancer cell growth, survival, and metastasis scitechdaily.comfrontiersin.org. For instance, enzymes involved in branched-chain amino acid catabolism have been identified as potential therapeutic targets in cancer frontiersin.org. Glycogen synthase kinase-3 (GSK3) is another enzyme associated with oncogenesis, although its precise role in cancer progression and the effectiveness of its inhibitors are still under investigation nih.gov. While the specific cancer progression-related enzymes inhibited by Cerbertin require further detailed research, its antiproliferative activity suggests interactions with enzymatic targets critical for tumor development.

Mechanism of Na+/K+-ATPase Inhibition by Cerbertin

Cerbertin is classified as a cardenolide glycoside smolecule.com. Cardiac glycosides, as a class of compounds, are known inhibitors of the Na+/K+-ATPase enzyme wikipedia.orgtheinterstellarplan.com. The Na+/K+-ATPase is an essential transmembrane enzyme that maintains the electrochemical gradient across the cell membrane by pumping three sodium ions out of the cell and two potassium ions into the cell for every ATP molecule hydrolyzed wikipedia.org. This activity is crucial for maintaining cell volume, resting membrane potential, and driving the transport of other molecules wikipedia.org.

Inhibition of Na+/K+-ATPase by cardiac glycosides leads to an increase in intracellular sodium concentration wikipedia.org. This elevated sodium concentration, in turn, reduces the driving force for the sodium-calcium exchanger, leading to an increase in intracellular calcium levels wikipedia.orgmdpi.com. This increase in intracellular calcium is particularly relevant in cardiac muscle, where it enhances contractility wikipedia.org.

The mechanism of Na+/K+-ATPase inhibition involves the binding of cardiac glycosides to the enzyme, primarily at a site on the extracellular face of the alpha subunit wikipedia.org. This binding stabilizes the enzyme in a specific conformation, preventing its normal cycle of phosphorylation and dephosphorylation and thus inhibiting its pumping activity. While the specific binding details and conformational changes induced by Cerbertin on Na+/K+-ATPase require dedicated study, its classification as a cardenolide strongly suggests this as a primary molecular target and mechanism of action.

Table 2: Overview of Na+/K+-ATPase Inhibition by Cardiac Glycosides

| Feature | Description |

| Target Enzyme | Na+/K+-ATPase |

| Class of Inhibitors | Cardiac Glycosides (including Cardenolides like Cerbertin) |

| Primary Effect | Inhibition of ion pumping (3 Na+ out, 2 K+ in) |

| Downstream Effect | Increased intracellular Na+ concentration |

| Further Effect | Increased intracellular Ca2+ concentration (via Na+/Ca2+ exchanger) |

| Relevance | Maintenance of electrochemical gradient, cell volume, signal transduction |

Note: This table describes the general mechanism of cardiac glycoside inhibition of Na+/K+-ATPase, applicable to Cerbertin as a cardenolide. wikipedia.orgmdpi.com

Receptor Binding and Molecular Target Identification

Identifying the specific molecular targets, including receptors, that Cerbertin binds to is crucial for understanding its mechanism of action. A receptor-binding domain (RBD) is a region of a molecule that binds to a specific receptor, initiating a cellular response news-medical.netlongdom.org. Drugs can act as agonists or antagonists by binding to receptors longdom.org.

While Cerbertin is known to interact with cellular signaling pathways and inhibit enzymes, direct evidence detailing its specific receptor binding profile is limited in the provided search results. However, the fact that it influences pathways like PI3K/AKT/mTOR and potentially interacts with the Na+/K+-ATPase (which can also function as a signal transducer wikipedia.org) suggests interactions with components upstream of these pathways, which could include receptors or receptor-associated proteins.

For instance, the protein Cerberus (CER1), while distinct from the compound Cerbertin, is a signaling molecule that binds to and inhibits ligands of the TGF-β family, such as Nodal, Activin B, BMP-6, and BMP-7, by preventing their binding to type II receptors nih.govnih.govnih.gov. This highlights the principle of how molecules can exert their effects through specific receptor interactions.

Further research is needed to definitively identify the specific receptors or other molecular targets that Cerbertin directly binds to, beyond its established interaction with Na+/K+-ATPase, to fully elucidate its molecular mechanisms of action. Techniques such as receptor binding assays and affinity chromatography could be employed for this purpose.

Cellular Uptake and Intracellular Distribution Dynamics

Research specifically detailing the cellular uptake mechanisms and intracellular distribution dynamics of Cerbertin is limited based on currently available information. Cerbertin has been identified as a phytocompound belonging to the class of steroid glycosides and has been detected in the methanolic leaf extract of Acalypha indica Linn. researchgate.netresearchgate.net. Structural analysis has indicated that the 11,12-epoxide in Cerbertin possesses an α-configuration researchgate.net. While the compound has been noted in phytochemical studies, comprehensive research specifically investigating how Cerbertin enters cells, the rate of its uptake, the mechanisms involved (such as passive diffusion, active transport, or endocytosis), and its subsequent localization within cellular compartments (like the cytoplasm, nucleus, mitochondria, or endoplasmic reticulum) was not found in the conducted searches.

General studies on cellular uptake and intracellular distribution of various compounds and nanoparticles highlight that these processes are complex and can be influenced by factors such as the compound's physicochemical properties (e.g., size, shape, surface charge, lipophilicity), the cell type, and the presence of specific transporters or receptors on the cell membrane dovepress.commdpi.comnih.govnih.gov. For instance, studies on nanoparticles demonstrate that size significantly impacts uptake efficiency and intracellular localization dovepress.com. Surface charge also plays a crucial role, with cationic nanoparticles often showing higher cellular uptake than anionic ones mdpi.com. Endocytosis, including clathrin-mediated and caveolae-mediated pathways, is a common mechanism for the internalization of various molecules and nanoparticles into cells mdpi.comnih.gov. Intracellular distribution can involve trafficking within endosomes and potential accumulation in lysosomes or other organelles nih.gov.

Given the lack of specific data on Cerbertin's cellular uptake and intracellular distribution dynamics, a data table for this section cannot be populated with relevant findings for this specific compound.

Preclinical Biological Activities and Research Applications of Cerbertin

In Vitro Cytotoxicity and Antiproliferative Studies

Studies have demonstrated that Cerbertin and related compounds exhibit cytotoxic and antiproliferative activities against various cancer cell lines in vitro.

Activity against Various Cancer Cell Lines (e.g., Human Liver, Colon, Endometrial Adenocarcinoma)

Cardiac glycosides isolated from Cerbera species, including Cerberin (B1668401), have been found to potently inhibit the growth of various cancer cell lines researchgate.net. Research indicates activity against human liver cancer cells, human colon cancer cells, and endometrial adenocarcinoma cells researchgate.net. Cerberin, specifically, has been reported to potently inhibit cancer cell growth with GI50 values below 90 nM researchgate.net. Other studies on related cardenolides have also shown cytotoxicity against cell lines such as human promyelocytic leukemia HL-60 cells researchgate.net.

While specific IC50 or GI50 values for Cerbertin across a broad panel of cell lines were not detailed in the provided snippets, the reported potency of related cardiac glycosides from the same source suggests significant in vitro activity.

Induction of Apoptosis in Neoplastic Cell Models

A key mechanism underlying the antiproliferative effects of Cerbertin and related cardiac glycosides is the induction of apoptosis in neoplastic cell models researchgate.net. Cerberin has been shown to efficiently induce apoptosis in human promyelocytic leukemia HL-60 cells researchgate.net. The induction of apoptosis is a critical process in eliminating cancer cells and is often a target for anticancer therapies mdpi.comnih.gov.

Hormonal System Modulation

Preclinical investigations have also indicated that compounds from Cerbera species can modulate hormonal systems, specifically demonstrating anti-estrogenic effects.

Anti-Estrogenic Effects in Preclinical Models

Cardiac glycosides isolated from C. manghas have exhibited anti-estrogenic activities in preclinical models researchgate.net. Anti-estrogenic effects involve interfering with the activity of estrogen, a hormone that can promote the growth of certain types of cancer clevelandclinic.org.

Implications for Hormone-Related Malignancies

The observed anti-estrogenic effects of these compounds have implications for hormone-related malignancies, such as breast, ovarian, and endometrial cancers, which are often dependent on estrogen for their growth researchgate.netclevelandclinic.orgnih.gov. By exerting anti-estrogenic activity, Cerbertin or related glycosides could potentially inhibit the proliferation of hormone-sensitive cancer cells researchgate.netnih.gov. This suggests a potential research application in exploring these compounds as candidates for therapies targeting hormone-dependent cancers researchgate.net.

Assessment in In Vivo Preclinical Models

The potent and selective anti-tumor activity observed in vitro for Cerberin supports further preclinical evaluation of this cardiac glycoside researchgate.net. While the provided information highlights the in vitro findings and supports the rationale for further preclinical assessment, detailed results specifically on in vivo studies with Cerbertin were not extensively described in the immediate search snippets. Preclinical in vivo studies are crucial for evaluating the efficacy of potential therapeutic compounds within living systems and assessing their effects on tumor growth in complex biological environments pelagobio.comiqvia.comnih.gov. Research on other cardenolides has included in vivo experimental animal models to study antitumor mechanisms researchgate.net.

In Vitro Activity Summary (Based on reported findings for Cerberin, a related cardiac glycoside from Cerbera species):

| Activity Type | Cancer Cell Lines Affected | Reported Potency (GI50) | Key Findings | Source |

| Antiproliferative | Human Liver, Colon, Endometrial Adeno. | < 90 nM | Potent inhibition of cell growth and migration | researchgate.net |

| Apoptosis Induction | Human Promyelocytic Leukemia (HL-60) | Not specified | Efficiently induces apoptosis | researchgate.net |

| Anti-estrogenic | Preclinical models (implication for cancer) | Not specified | Exhibits anti-estrogenic activity | researchgate.net |

Efficacy in Non-Human Animal Models of Disease (e.g., Cancer)

In vitro studies have demonstrated that Cerbertin exhibits potent cytotoxic effects against a range of human cancer cell lines. Research indicates that Cerberin can significantly inhibit cancer cell growth, colony formation, and migration. researchgate.netsci-hub.sedntb.gov.ua Mechanistically, Cerberin has been shown to induce G2/M cell cycle arrest and trigger apoptosis in these cancer cells. dntb.gov.ua This apoptotic effect is corroborated by observations of PARP cleavage and activation of caspases 3 and 7, alongside reduced expression of anti-apoptotic proteins like Bcl-2 and Mcl-1. dntb.gov.ua

Furthermore, Cerberin has been found to potently inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway. dntb.gov.ua This inhibition can lead to the depletion of proteins like PLK-1, c-Myc, and STAT-3, which are crucial for tumor development and progression. dntb.gov.ua Additionally, Cerberin treatment has been associated with a significant increase in the generation of reactive oxygen species (ROS), resulting in DNA double-strand breaks. dntb.gov.ua

While these in vitro findings highlight Cerberin's promising anti-cancer potential and provide a strong rationale for further investigation, detailed research specifically on the efficacy of isolated Cerbertin (CID 10031063) in non-human animal models of cancer is limited in the currently available literature. The potent and selective anti-tumor activity observed in vitro, coupled with its targeting of key tumorigenic signaling mechanisms, supports the need for further preclinical evaluation of this cardiac glycoside in in vivo animal models. dntb.gov.ua

Systemic Biological Responses in Model Organisms

The most well-characterized systemic biological response to Cerbertin in model organisms, particularly mammals, is its profound cardiotoxicity. researchgate.netusm.mysci-hub.seresearchgate.net This effect stems from Cerbertin's mechanism of action as a cardiac glycoside, where it inhibits the Na-K-ATPase pump in cell membranes. researchgate.netusm.mysci-hub.se This inhibition disrupts the normal transport of sodium and potassium ions, leading to an increase in intracellular sodium concentration, which indirectly affects calcium levels and ultimately impacts cardiac muscle function. usm.my The resulting physiological manifestations in mammals are similar to those seen in acute digoxin (B3395198) poisoning, including cardiac arrhythmias and heart block. researchgate.netresearchgate.netslideshare.net

The effects of Cerbertin can vary across different tissues due to the tissue-specific expression of the beta and FXYD subunits of the Na-K-ATPase enzyme, which influence the binding affinity of cardiac glycosides like Cerberin. usm.my

Toxicology Studies and Mechanisms of Plant Toxin Action

Toxicology studies unequivocally identify Cerbertin (CID 10031063) as a potent plant toxin, primarily responsible for the toxicity of Cerbera odollam. researchgate.netusm.mysci-hub.seresearchgate.netresearchgate.netslideshare.netjapsonline.comresearchgate.netscribd.combio-conferences.org The seeds of Cerbera odollam contain the highest concentration of this toxic cardiac glycoside. sci-hub.seresearchgate.net

The primary mechanism of Cerbertin's toxic action involves the inhibition of the Na-K-ATPase enzyme. researchgate.netusm.mysci-hub.se This enzyme is vital for maintaining the electrochemical gradients of sodium and potassium ions across cell membranes, a process critical for numerous physiological functions, particularly in excitable cells like those in the heart. usm.my By blocking the dephosphorylation step of the Na-K-ATPase pump, Cerbertin impedes the active transport of these ions, leading to an accumulation of intracellular sodium and a decrease in intracellular potassium. usm.my This ionic imbalance disrupts normal cellular function, especially in cardiac myocytes, resulting in the characteristic cardiotoxic effects such as arrhythmias and heart block. researchgate.netresearchgate.netslideshare.net

The severe cardiotoxicity of Cerbertin can be fatal, and the plant Cerbera odollam has a historical and ongoing association with intentional poisonings (suicide and homicide) in regions where it is prevalent. researchgate.netusm.mysci-hub.seresearchgate.netresearchgate.netslideshare.netresearchgate.netscribd.combio-conferences.org Symptoms of Cerberin poisoning can include nausea, vomiting, bradycardia, and ECG abnormalities, progressing to severe cardiac dysfunction and potentially death. researchgate.netusm.myslideshare.net

Plant toxins, in general, exert their effects through diverse mechanisms involving interactions with biological targets such as receptors, transporters, enzymes, and even genetic material. sci-hub.sedntb.gov.uaajbls.com In the case of Cerbertin, the well-defined inhibition of Na-K-ATPase represents a specific enzymatic target crucial for its toxic effects.

Novel Biological Activities and Emerging Applications

Beyond its established toxicity and in vitro anti-cancer activity, research has explored other potential biological activities associated with Cerbera species, suggesting possible emerging applications.

Anti-inflammatory Potential in Non-Clinical Contexts

Some studies suggest that extracts from Cerbera odollam and Cerbera manghas possess anti-inflammatory properties. tjnpr.orgscribd.comajbls.com These findings indicate the potential for compounds within these plants to modulate inflammatory responses. However, the available information does not specifically attribute this anti-inflammatory activity to isolated Cerbertin (CID 10031063), nor does it provide detailed non-clinical research findings specifically investigating the anti-inflammatory potential of Cerbertin itself. Further research would be needed to determine if Cerbertin contributes to the observed anti-inflammatory effects of the plant extracts and to elucidate the underlying mechanisms.

Role in Pest Control Research (e.g., Acaricidal Activity)

Cerbera species, including C. odollam and C. manghas, have been investigated for their potential as bioinsecticides and pesticides. tjnpr.orgscribd.combio-conferences.orgajbls.com Research suggests that bioactive compounds present in these plants can lead to insect mortality and may function as natural pesticides, potentially by inhibiting feeding activity. scribd.com For instance, seed extract from Cerbera manghas has shown a potential mortality effect on Aedes aegypti mosquitoes, with the cerberin content being considered a contributing factor. ajbls.com

While these studies indicate the potential utility of Cerbera extracts in pest control and suggest that cardiac glycosides like cerberin may play a role, detailed research specifically evaluating the acaricidal activity of isolated Cerbertin (CID 10031063) was not explicitly found in the provided search results. Further targeted studies are needed to determine the specific efficacy and mechanisms of Cerbertin against mites and other pests.

Computational and Theoretical Studies of Cerbertin

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are employed to predict the preferred orientation (binding pose) of a ligand, such as Cerbertin, to a receptor or target protein, and to estimate the strength of the interaction. Studies have utilized molecular docking to evaluate the interaction between phytochemicals, including Cerbertin, and specific enzymes. For instance, molecular docking was performed to study the interaction of compounds from Ipomoea aquatica, including Cerbertin, with human α-amylase (PDB: 1HNY), porcine pancreatic α-amylase (PDB: 1OSE), and α-glucosidase (PDB: 3L4Y) nih.govresearchgate.net. These simulations aimed to understand how Cerbertin might interact with the active sites of these enzymes, which are relevant to glycemic control nih.govresearchgate.net. The docking grid was generated based on the acarbose (B1664774) binding site in the enzyme structures nih.gov.

Data on Molecular Docking Targets:

| Enzyme Target | PDB ID | Relevance |

| Human α-amylase | 1HNY | Glycemic control nih.gov |

| Porcine pancreatic α-amylase | 1OSE | Glycemic control nih.gov |

| α-glucosidase | 3L4Y | Glycemic control nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing information on conformational changes, flexibility, and the stability of ligand-target complexes. Following molecular docking, MD simulations are often conducted to assess the stability of the predicted binding poses and to explore the dynamic nature of the interaction. In the study investigating the interaction of Cerbertin and other phytochemicals with α-amylase and α-glucosidase, molecular dynamics simulations were performed to determine the stability of the docked complexes nih.govresearchgate.net. The simulation system was typically generated using orthorhombic boundary conditions, incorporating a TIP3P water model and 0.15 M NaCl within a specified buffer region nih.gov. The system was then equilibrated under NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles nih.gov.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide detailed insights into the electronic structure, properties, and reactivity of molecules. While direct mentions of complex ab initio or DFT calculations specifically on Cerbertin are limited in the provided snippets, related theoretical studies contribute to understanding its structure and properties. For example, studies involving the configuration of the 11,12-epoxide in cerbertin using 13C NMR data often rely on theoretical calculations to interpret spectral data and confirm structural assignments chem960.comcapes.gov.br. Furthermore, chemoinformatic approaches involving the calculation of molecular descriptors for steroids, including Cerbertin, contribute to understanding their electronic and structural characteristics relevant to reactivity and interactions chemrxiv.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that correlate chemical structure with biological activity. This involves calculating various molecular descriptors that capture different aspects of a molecule's structure and properties, and then using statistical methods to build a model that can predict the activity of new compounds. A chemoinformatic approach that included Cerbertin involved the calculation of sixty-four molecular descriptors for a dataset of steroids chemrxiv.org. Principal Component Analysis (PCA) was then applied to analyze the chemical space defined by these descriptors chemrxiv.org. While this study focused on mapping the chemical space and identifying structural features contributing to variations within steroid classes, the calculation and analysis of molecular descriptors are fundamental steps in QSAR modeling, providing the basis for potential future activity prediction studies for Cerbertin.

In Silico Analysis of Biochemical Pathways and Interactions

In silico analysis of biochemical pathways and interactions involves using computational tools and databases to understand how a compound might affect biological processes and pathways. Cerbertin's reported biological activities, such as cytotoxicity and antiproliferative effects, suggest interactions with cellular pathways smolecule.com. In silico studies can help elucidate these potential interactions. The investigation into Cerbertin's interaction with α-amylase and α-glucosidase enzymes using docking and MD simulations is an example of in silico analysis focused on specific enzymatic pathways related to glycemic control nih.govresearchgate.net. Furthermore, Cerbertin has been identified in studies analyzing altered metabolic pathways, such as those related to bile acid and arachidonic acid metabolism, in biological systems metabolomexchange.org. Its presence in the rhizosphere of Arabidopsis has also been noted in studies linking rhizosphere chemistry to plant metabolic pathways whiterose.ac.uk. These findings highlight the potential for in silico approaches to map Cerbertin's involvement and effects within broader biochemical networks.

Future Directions and Challenges in Cerbertin Research

Advancements in Sustainable Isolation and Green Synthesis Techniques

Currently, Cerbertin is primarily obtained through natural extraction from Cerbera species using solvents like ethanol (B145695) or methanol (B129727). smolecule.com While effective, traditional extraction methods can be resource-intensive and may involve the use of large quantities of solvents. Future research needs to focus on developing more sustainable and environmentally friendly isolation techniques. This could involve exploring supercritical fluid extraction, microwave-assisted extraction, or enzyme-assisted extraction to improve efficiency and reduce the environmental footprint. smolecule.com

Simultaneously, the chemical synthesis of Cerbertin from simpler steroid precursors in a laboratory setting involves multi-step organic reactions, including ring closure and functional group modifications. smolecule.com Developing greener synthetic methodologies is crucial. This includes investigating catalytic reactions, using renewable feedstocks, minimizing waste generation, and employing less hazardous solvents. Challenges lie in achieving high yields and stereoselectivity while adhering to green chemistry principles.

Exploration of Novel Synthetic Methodologies for Complex Derivatives

The core structure of Cerbertin, a cardenolide glycoside, offers opportunities for structural modification to potentially enhance its biological activity, improve specificity, or alter its pharmacokinetic properties. smolecule.com Novel synthetic methodologies are required to efficiently create complex derivatives. This involves developing new reaction pathways, optimizing existing synthetic routes, and utilizing advanced synthetic techniques such as flow chemistry or mechanochemistry. A significant challenge is selectively modifying specific functional groups on the complex steroid lactone core and the attached sugar moiety while preserving the integrity of the rest of the molecule.

Deeper Elucidation of Cerbertin's Molecular Mechanisms of Action

Preliminary studies indicate that Cerbertin interacts with specific cellular pathways, influencing cell growth and apoptosis, and may inhibit certain enzymes involved in metabolic pathways related to cancer progression. smolecule.com To fully realize its therapeutic potential, a deeper understanding of its molecular mechanisms of action is essential. Future research should focus on identifying the specific protein targets of Cerbertin, mapping the downstream signaling cascades affected, and understanding how these interactions lead to the observed biological effects. This will involve advanced biochemical assays, cell biology techniques, and potentially structural biology methods like X-ray crystallography or cryo-EM to visualize Cerbertin-target interactions. Challenges include the complexity of cellular networks and the potential for multiple targets or off-target effects.

Development of Advanced Analytical Techniques for Trace Analysis

Accurate and sensitive detection and quantification of Cerbertin are critical for various research applications, including pharmacokinetic studies, biological activity correlations, and quality control of isolated or synthesized material. While techniques like HRLC-MS have been used in its analysis, there is a need for developing more advanced analytical techniques for trace analysis. phytojournal.com This could involve optimizing mass spectrometry methods, developing highly specific chromatographic techniques, or utilizing hyphenated techniques for improved sensitivity and selectivity. Challenges include the potential for matrix effects in biological samples and the need for validated methods for accurate quantification at very low concentrations.

Identifying Novel Non-Clinical Applications and Research Avenues

Beyond its potential in cancer research, Cerbertin's unique structural features and biological activities suggest the possibility of novel non-clinical applications. smolecule.com Future research could explore its potential in areas such as agrochemicals, where cardiac glycosides have shown insecticidal or fungicidal properties, or as a tool in fundamental biological research to probe specific cellular processes. smolecule.com Identifying these novel avenues requires broad screening against diverse biological targets and processes, which can be resource-intensive.

Addressing Challenges in Preclinical Translation and Lead Optimization

Given its reported antiproliferative properties, Cerbertin is being investigated as a potential lead compound in cancer therapy. smolecule.com However, translating a lead compound from in vitro studies to preclinical and ultimately clinical applications presents significant challenges. Future research must address issues such as solubility, stability, bioavailability, and potential toxicity in relevant biological systems. Lead optimization efforts will involve synthesizing and evaluating derivatives with improved pharmacological properties. This requires a multidisciplinary approach involving medicinal chemists, pharmacologists, and toxicologists.

Integrated Multi-Omics Approaches to Understand Cerbertin's Biological Effects

The complex biological activities of Cerbertin suggest that its effects are likely mediated through interactions with multiple cellular components and pathways. smolecule.com Integrated multi-omics approaches, combining data from genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of how cells respond to Cerbertin exposure. Future research utilizing these approaches can help identify novel biomarkers of response or resistance, uncover previously unknown mechanisms of action, and predict potential off-target effects. Analyzing and integrating large datasets generated by multi-omics studies presents a significant bioinformatics challenge.

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for characterizing Cerbertin’s physicochemical properties in academic studies?

- Methodological Answer : Begin with spectroscopic analyses (e.g., NMR, IR) to confirm molecular structure, followed by chromatographic techniques (HPLC, GC-MS) to assess purity. Include differential scanning calorimetry (DSC) for thermal stability and X-ray crystallography for solid-state characterization. Ensure reproducibility by adhering to ICH guidelines for validation .

- Data Requirements : Provide tabulated results for melting point, solubility in common solvents, and spectral data (δ values for NMR, retention times for HPLC). Cross-reference with literature for validation .

Q. How should researchers design a literature review to identify gaps in Cerbertin’s pharmacological mechanisms?

- Methodological Answer : Use systematic review frameworks (PRISMA) to collate peer-reviewed studies. Prioritize recent publications (post-2020) and focus on contradictions in reported mechanisms (e.g., conflicting kinase inhibition profiles). Tools like Zotero or EndNote can track citations and categorize findings by biological targets .

- Critical Analysis : Highlight discrepancies in in vitro vs. in vivo efficacy data, noting variables like cell line specificity or dosage ranges .

Advanced Research Questions

Q. How can researchers resolve contradictions between Cerbertin’s in vitro bioactivity and in vivo pharmacokinetic data?

- Methodological Answer : Conduct parallel studies using isotopic labeling (e.g., ¹⁴C-Cerbertin) to track absorption and metabolism. Compare tissue distribution profiles in rodent models with in vitro liver microsome assays. Use compartmental modeling to predict bioavailability gaps .

- Data Interpretation : Tabulate AUC (area under the curve) values, half-life, and protein-binding percentages. Statistically analyze outliers using Grubbs’ test to identify experimental artifacts .

Q. What strategies are effective for optimizing Cerbertin’s selectivity in multi-target enzyme inhibition studies?

- Methodological Answer : Employ computational docking (AutoDock Vina, Schrödinger) to predict binding affinities across homologous enzyme families. Validate with kinetic assays (e.g., IC₅₀ measurements) under varied pH and ionic conditions. Use structure-activity relationship (SAR) models to prioritize synthetic analogs .

- Contradiction Management : Address false positives from assay interference (e.g., redox cycling) by including control experiments with chelating agents (e.g., EDTA) or orthogonal validation via SPR (surface plasmon resonance) .

Q. How should researchers design experiments to validate Cerbertin’s novel targets identified via proteomics or CRISPR screens?

- Methodological Answer : Combine affinity purification mass spectrometry (AP-MS) with gene knockout models (CRISPR-Cas9) to confirm target engagement. Use isothermal titration calorimetry (ITC) for binding constant quantification and RNA-seq to assess downstream pathway modulation .

- Data Rigor : Report false discovery rates (FDR) in proteomic datasets and include negative controls (e.g., non-targeting sgRNAs) to minimize off-target effects .

Methodological Frameworks for Contradiction Analysis

Q. What statistical approaches are recommended for reconciling conflicting dose-response data in Cerbertin studies?

- Methodological Answer : Apply Bayesian hierarchical modeling to account for inter-study variability. Use meta-analysis tools (RevMan, MetaLab) to pool data across studies, adjusting for covariates like cell type or assay methodology. Report heterogeneity indices (I²) to quantify inconsistency .

- Case Example : If Study A reports EC₅₀ = 10 µM (HEK293 cells) and Study B finds EC₅₀ = 50 µM (HeLa cells), model cell-specific parameters (e.g., receptor density) as random effects .

Q. How can researchers mitigate biases in Cerbertin’s toxicity profiling caused by non-standardized in vitro models?

- Methodological Answer : Adopt organ-on-a-chip systems to mimic human tissue complexity better than monolayer cultures. Cross-validate findings with primary cell lines and ex vivo tissue slices. Use machine learning (e.g., random forests) to identify confounding variables (e.g., serum batch effects) .

- Data Transparency : Publish raw cytotoxicity data (e.g., LC₅₀, apoptosis markers) alongside experimental conditions (e.g., media composition, passage number) in supplementary files .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.